Divinyl sulfone

Description

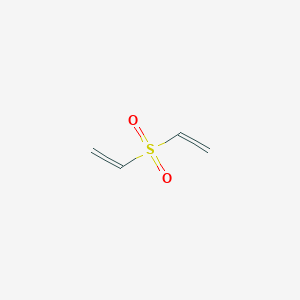

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylsulfonylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOSIXZFDONLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Record name | DIVINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62804-37-9 | |

| Record name | Ethene, 1,1′-sulfonylbis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62804-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6031253 | |

| Record name | Divinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Divinyl sulfone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | DIVINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

453 °F at 760 mmHg (NTP, 1992), 234.5 °C | |

| Record name | DIVINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

217 °F (NTP, 1992), 217 °F | |

| Record name | DIVINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), SOL IN WATER | |

| Record name | DIVINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1788 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.177 g/cu cm @ 25 °C | |

| Record name | DIVINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.78 [mmHg] | |

| Record name | Divinyl sulfone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

77-77-0 | |

| Record name | DIVINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Divinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Divinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Divinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PFN71LP8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-15 °F (NTP, 1992), -26 °C | |

| Record name | DIVINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL SULFONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Divinyl Sulfone: An In-depth Technical Guide to its Mechanism of Action in Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl sulfone (DVS) is a highly efficient, bifunctional crosslinking agent widely utilized in the fields of biotechnology, materials science, and drug development. Its ability to form stable covalent bonds with a variety of nucleophilic functional groups makes it a versatile tool for the modification and stabilization of biopolymers such as proteins, polysaccharides, and synthetic polymers. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in crosslinking, supported by quantitative data, detailed experimental considerations, and visual representations of the underlying chemical and logical processes.

Core Mechanism of Action: Michael-Type Addition

The crosslinking action of this compound is predicated on the Michael-type addition reaction , also known as conjugate addition. The sulfone group (-SO2-) is strongly electron-withdrawing, which renders the double bonds of the two vinyl groups (CH2=CH-) electrophilic and thus susceptible to nucleophilic attack.

The general mechanism proceeds in two steps under alkaline conditions:

-

Activation of the Nucleophile: A nucleophilic group (Nu-H) on the polymer or protein is deprotonated in a basic environment, forming a more potent nucleophile (Nu-).

-

Nucleophilic Attack and Crosslink Formation: The activated nucleophile attacks one of the vinyl groups of DVS, forming a stable thioether, ether, or secondary amine linkage. The second vinyl group of the same DVS molecule can then react with another nucleophile on a different polymer chain (intermolecular crosslinking) or the same chain (intramolecular crosslinking), resulting in the formation of a stable, three-dimensional network.

This compound readily reacts with several key functional groups present in biomolecules[1][2]:

-

Thiols (Sulfhydryl groups): Found in cysteine residues, thiols are highly reactive towards vinyl sulfones, even at neutral pH. The reaction is rapid and highly selective[3].

-

Amines: The primary amino groups of lysine residues and the N-terminal α-amino group of proteins react with DVS at alkaline pH (typically pH 8-9)[4][5].

-

Hydroxyls: The hydroxyl groups of serine, threonine, and tyrosine residues in proteins, as well as those in polysaccharides like hyaluronic acid and cyclodextrins, react with DVS under strongly alkaline conditions (pH > 9)[6][7][8]. This is often referred to as an oxa-Michael addition [9][10].

-

Imidazole: The imidazole ring of histidine can also participate in the reaction[1][4].

-

Phenols: The phenolic hydroxyl group of tyrosine is another potential reaction site[1].

The reactivity of these groups with this compound is pH-dependent, allowing for a degree of control over the crosslinking process. For instance, at near-neutral pH, the reaction with thiols is favored, while reactions with amines and hydroxyls require more basic conditions to deprotonate these groups and increase their nucleophilicity[11].

Quantitative Data on this compound Crosslinking

The efficiency and kinetics of this compound crosslinking are influenced by factors such as pH, temperature, reactant concentrations, and the nature of the polymer being crosslinked.

Reaction Rate Constants

The rate of reaction of this compound with amino groups has been quantified for model systems and proteins.

| Reactant | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference |

| Glycine | (4.84 ± 0.58) x 10⁻¹ | 30 | [12][13] |

| Bovine Serum Albumin | (2.97 ± 0.31) x 10⁻² | 30 | [12][13] |

| α₁-Casein | (2.38 ± 0.49) x 10⁻² | 30 | [12][13] |

Influence of pH on Hyaluronic Acid Crosslinking

The degree of crosslinking in hyaluronic acid (HA) hydrogels is critically dependent on the pH of the reaction medium. Stable microparticles can be obtained within a narrow pH range of 11.79 to 12.63[6][14][15]. Increasing the pH within this range leads to a decrease in the crosslinking degree, resulting in a higher swelling ratio[6][15].

| NaOH Concentration (mol L⁻¹) | pH | Swelling Ratio (SR) | Reference |

| 0.05 | 11.79 | ~15 | [6][15] |

| 0.1 | 12.30 | ~20 | [6][15] |

| 0.2 | 12.63 | ~25 | [6][15] |

Note: Swelling ratio is an indicator of the degree of crosslinking; a lower swelling ratio corresponds to a higher degree of crosslinking.

Experimental Protocols: Key Methodological Considerations

While specific protocols vary depending on the application, the following outlines the key steps and considerations for this compound crosslinking.

Materials

-

Polymer or protein to be crosslinked (e.g., hyaluronic acid, collagen, bovine serum albumin)

-

This compound (DVS)

-

Alkaline solution (e.g., NaOH, potassium hydroxide, sodium carbonate buffer)

-

Reaction buffer (e.g., phosphate-buffered saline for quenching and washing)

-

Dialysis tubing or other purification system

General Procedure for Hydrogel Formation with Hyaluronic Acid

-

Dissolution of Polymer: Dissolve hyaluronic acid (HA) in an alkaline solution (e.g., 0.2 M NaOH) to a desired concentration (e.g., 4% w/v)[16][17]. Stir at room temperature until fully dissolved. The alkaline environment is crucial for deprotonating the hydroxyl groups of HA[6][18].

-

Addition of Crosslinker: Add this compound to the HA solution. The amount of DVS will depend on the desired degree of crosslinking. Common HA:DVS weight ratios range from 10:1 to 5:1[16].

-

Crosslinking Reaction: Mix the solution thoroughly and allow the reaction to proceed. The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 45-50 °C) for a defined period, typically ranging from a few minutes to several hours[16][17].

-

Neutralization and Swelling: Transfer the resulting gel to a buffer with a neutral pH (e.g., phosphate buffer, pH 7.0) to stop the reaction and allow the hydrogel to swell[16]. This step also helps to remove unreacted DVS.

-

Purification: Purify the hydrogel to remove any remaining unreacted DVS and byproducts. This is often achieved by dialysis against a suitable buffer or deionized water[17].

Key Experimental Parameters

-

pH: As demonstrated, pH is a critical parameter. For proteins, a pH of 8-9 is often used for reaction with amino groups[4][5]. For polysaccharides like HA, a much higher pH (11-13) is required for the activation of hydroxyl groups[6][8].

-

DVS Concentration: The ratio of DVS to the polymer will directly influence the crosslinking density. Higher DVS concentrations generally lead to a higher degree of crosslinking and hydrogels with lower swelling capacity[19].

-

Reaction Time and Temperature: These parameters affect the kinetics of the reaction. Longer reaction times and higher temperatures generally lead to a higher degree of crosslinking, but care must be taken to avoid degradation of the polymer, especially at high pH[16].

-

Polymer Concentration: The concentration of the polymer will affect the proximity of polymer chains and thus the balance between intramolecular and intermolecular crosslinking.

Visualizing the Mechanism and Workflow

This compound Crosslinking Mechanism

Caption: General mechanism of this compound crosslinking via Michael-type addition.

Experimental Workflow for Hydrogel Synthesis

Caption: A typical experimental workflow for this compound crosslinking.

Consequences of Protein Crosslinking in a Cellular Context

Caption: Potential cytotoxic effects of this compound via protein crosslinking.

Conclusion

This compound is a powerful crosslinking agent whose mechanism of action is centered around the Michael-type addition reaction with various nucleophilic functional groups. The versatility of DVS stems from the ability to control the crosslinking process by modulating reaction parameters, most notably pH. This allows for a degree of selectivity in targeting different functional groups within biopolymers. For researchers and professionals in drug development, a thorough understanding of this mechanism is essential for the rational design of crosslinked biomaterials with tailored properties, such as drug delivery vehicles, tissue engineering scaffolds, and stabilized protein therapeutics. However, the high reactivity of DVS also necessitates careful control and purification to mitigate potential cytotoxicity arising from excessive and non-specific protein crosslinking.

References

- 1. This compound, a Useful Cross-linking Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Trapping of Thiol Terminated Acrylate Polymers with this compound to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Solvent-free macrocyclisation by nucleophile-mediated oxa-Michael addition polymerisation of this compound and alcohols - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Nucleophile-mediated oxa-Michael addition reactions of this compound – a thiol-free option for step-growth polymerisations - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01527H [pubs.rsc.org]

- 11. Conjugation to preactivated proteins using divinylsulfone and iodoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. Item - The Performance of Crosslinking with this compound as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid - SciELO journals - Figshare [scielo.figshare.com]

- 15. scielo.br [scielo.br]

- 16. US20130338100A1 - Method of Cross-Linking Hyaluronic Acid with Divinylsulfone - Google Patents [patents.google.com]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Divinyl Sulfone for Laboratory Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divinyl sulfone (DVS) is a highly reactive bifunctional Michael acceptor with the chemical formula (CH₂=CH)₂SO₂. Its vinyl groups are susceptible to nucleophilic attack, making it a valuable crosslinking agent in polymer chemistry and a versatile reagent in organic synthesis. In the realm of drug development and life sciences, DVS is utilized for the modification of proteins, the preparation of hydrogels for drug delivery and tissue engineering, and as a linker in bioconjugation. This guide provides a comprehensive overview of the common laboratory-scale synthesis and purification methods for this compound, along with its characterization and safe handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77-77-0 | [1] |

| Molecular Formula | C₄H₆O₂S | [1] |

| Molecular Weight | 118.15 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 234 °C (at 760 mmHg) | [2] |

| Melting Point | -26 °C | [2] |

| Density | 1.177 g/mL at 25 °C | [2] |

| Refractive Index | 1.476 (at 20 °C) | [2] |

| Solubility | Soluble in water and many organic solvents. | [3] |

| Stability | Typically stabilized with hydroquinone to prevent polymerization.[2] |

Synthesis of this compound

Two primary routes for the laboratory synthesis of this compound are detailed below. A third route, starting from the highly toxic bis(2-chloroethyl) sulfide (mustard gas), is also known but is less common and not recommended for general laboratory use due to the extreme hazards of the starting material.[4]

Synthesis from Thiodiglycol (Bis(2-hydroxyethyl) sulfide)

This two-step method involves the oxidation of thiodiglycol to bis(2-hydroxyethyl) sulfone, followed by dehydration to yield this compound.

Caption: Synthesis of this compound from Thiodiglycol.

Step 1: Oxidation of Thiodiglycol to Bis(2-hydroxyethyl) sulfone

A detailed experimental protocol for the oxidation of thiodiglycol is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a measured amount of thiodiglycol. The reaction is exothermic, so it is crucial to have an ice-water bath ready to control the temperature.

-

Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the thiodiglycol via the dropping funnel while maintaining the reaction temperature below 30 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

-

Isolation of Intermediate: The resulting bis(2-hydroxyethyl) sulfone can be isolated by removing the water under reduced pressure. The product is a viscous liquid or a low-melting solid.

Step 2: Dehydration of Bis(2-hydroxyethyl) sulfone to this compound

The dehydration of the intermediate is a pyrolysis reaction:

-

Reaction Setup: The pyrolysis can be carried out in a distillation apparatus suitable for high temperatures. Mix the bis(2-hydroxyethyl) sulfone with a catalytic amount of phosphoric acid.[2]

-

Pyrolysis: Heat the mixture to approximately 280 °C. The this compound will distill as it is formed.[2]

-

Collection: Collect the crude this compound in a receiving flask. The product may be colored and contain impurities.

Synthesis from Bis(2-chloroethyl) sulfone

This method involves the dehydrochlorination of bis(2-chloroethyl) sulfone using a suitable base.

Caption: Synthesis from Bis(2-chloroethyl) sulfone.

A general procedure for the dehydrochlorination is as follows:

-

Reaction Setup: Dissolve bis(2-chloroethyl) sulfone in a suitable solvent, such as aqueous ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: Add a stoichiometric amount of a base, such as sodium carbonate, to the solution. Heat the mixture to reflux and maintain for several hours.[5]

-

Work-up: After the reaction is complete, cool the mixture and filter to remove any inorganic salts. The filtrate contains the crude this compound.

-

Extraction: Extract the crude product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Purification of this compound

Crude this compound from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual solvent.

Purification Workflow

Caption: General Purification Workflow.

Vacuum Distillation

Due to its high boiling point, this compound is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.[6][7]

-

Setup: Assemble a vacuum distillation apparatus. It is crucial to use a vacuum pump that can achieve a sufficiently low pressure. A cold trap between the distillation apparatus and the vacuum pump is recommended to protect the pump from corrosive vapors.

-

Distillation: Heat the crude this compound gently under reduced pressure. The boiling point will depend on the pressure achieved. For example, at a pressure of a few mmHg, the boiling point will be significantly lower than 234 °C.

-

Collection: Collect the fraction that distills at a constant temperature and pressure. The pure this compound should be a colorless liquid.

Flash Chromatography

Flash chromatography can also be used for the purification of this compound, especially for smaller scale preparations.[8][9]

-

Column Preparation: Pack a glass column with silica gel.

-

Eluent Selection: A suitable eluent system needs to be determined by thin-layer chromatography (TLC). A mixture of petroleum ether and ethyl acetate is a common starting point for many organic compounds. A suggested eluent system for this compound is a 10:1 mixture of petroleum ether and ethyl acetate.[8]

-

Chromatography: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Reference(s) |

| ~6.64 | dd | J = 16.6, 9.9 | -SO₂-CH =CH₂ | [10] |

| ~6.43 | d | J = 16.6 | -SO₂-CH=CH (trans) | [10] |

| ~6.17 | d | J = 9.9 | -SO₂-CH=CH (cis) | [10] |

Table 3: 13C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~136.4 | -SO₂-CH =CH₂ | [11] |

| ~131.6 | -SO₂-CH=CH₂ | [11] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration | Reference(s) |

| ~3100 | =C-H stretch | [12] |

| ~1620 | C=C stretch | [13] |

| ~1315 | Asymmetric SO₂ stretch | [14] |

| ~1130 | Symmetric SO₂ stretch | [13] |

| ~980 | =C-H bend (out-of-plane) | [13] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 118.[15][16]

Reactivity and Mechanism

This compound's reactivity is dominated by its nature as a Michael acceptor. The electron-withdrawing sulfone group makes the vinyl groups highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Michael Addition Reaction

Caption: Michael Addition to this compound.

This reactivity is the basis for its use as a crosslinker, where a difunctional nucleophile can react with both vinyl groups, leading to the formation of a polymer network.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[17]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[18]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[17][18]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. It is typically stored with an inhibitor like hydroquinone to prevent polymerization.[2]

-

Spills: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[3]

-

Quenching: Unused this compound can be quenched by slowly adding it to a solution of a nucleophile, such as sodium bisulfite, under controlled conditions to neutralize its reactivity. Always perform quenching procedures in a fume hood with appropriate PPE.

References

- 1. This compound | C4H6O2S | CID 6496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]

- 5. Dichlorodiethyl sulfone - Wikipedia [en.wikipedia.org]

- 6. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 8. Divinyl sulphone synthesis - chemicalbook [chemicalbook.com]

- 9. ijpra.com [ijpra.com]

- 10. Divinyl sulphone(77-77-0) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Divinyl sulphone [webbook.nist.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.co.uk [fishersci.co.uk]

Divinyl Sulfone (CAS 77-77-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Divinyl sulfone (DVS), a bilateral Michael acceptor with the CAS number 77-77-0, is a highly reactive and versatile cross-linking agent. Its utility spans a wide range of applications, from the synthesis of hydrogels for biomedical applications to the immobilization of proteins and enzymes for proteomics research. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, reactivity, experimental protocols, and biological effects of this compound.

Physicochemical and Safety Data

This compound is a clear to pale yellow liquid with a characteristic sulfonic odor.[1] It is a highly toxic compound and requires careful handling in a laboratory setting. Below is a summary of its key properties and safety information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77-77-0 | [1][2][3][4][5][6] |

| Molecular Formula | C4H6O2S | [1][5][7][8][9] |

| Molecular Weight | 118.15 g/mol | [1][3][5][7][8] |

| Appearance | Clear to pale yellow liquid | [1][10] |

| Odor | Characteristic sulfonic odor | [1] |

| Density | 1.18 g/cm³ at 20°C | [3] |

| Melting Point | -26 °C | [2][3] |

| Boiling Point | 234.3 °C at 1013 hPa | [3] |

| Solubility in Water | Limited (0.5 g/L at 20°C) | [1] |

| Vapor Pressure | 1.05 hPa at 25°C | [3] |

| Flash Point | 102 °C | [3] |

| Stabilizer | Typically stabilized with >300 ppm hydroquinone | [3][6][10][11][12] |

Table 2: GHS Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H300: Fatal if swallowed | P262: Do not get in eyes, on skin, or on clothing. | [2][12][13] |

| H310: Fatal in contact with skin | P270: Do not eat, drink or smoke when using this product. | [2][12][13] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| H318: Causes serious eye damage | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2][12][13] |

| H335: May cause respiratory irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| - | P361 + P364: Take off immediately all contaminated clothing and wash it before reuse. | [2][12] |

| - | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. | [2] |

Reactivity and Applications

The high electrophilic reactivity of the vinyl groups in this compound makes it an excellent Michael acceptor, readily reacting with nucleophiles such as amines, thiols, hydroxyls, and imidazoles.[14][15][16] This reactivity is the basis for its widespread use as a cross-linking agent in various scientific and industrial applications.

Key Applications:

-

Hydrogel Formation: this compound is extensively used to cross-link hydrophilic polymers like hyaluronic acid, collagen, and cellulose derivatives to form hydrogels for applications in regenerative medicine, drug delivery, and tissue engineering.[3][7][9][14][17]

-

Protein and Enzyme Immobilization: It serves as a valuable tool for immobilizing enzymes and proteins onto solid supports, such as agarose beads.[14][15][16] This is crucial for various biotechnological processes, including biocatalysis and affinity chromatography.

-

Bioconjugation: this compound is employed to conjugate peptides and other biomolecules to proteins, which is useful for developing immunogens and reagents for immunoassays.[4][7][11][18]

-

Proteomics: In proteomics, it is used as a post-digestion modifier to enhance the a(1) ion in MS/MS analysis, aiding in the identification of N-terminal residues of peptides.[8]

-

Other Industrial Uses: It is also utilized as an intermediate in the synthesis of reactive dyes for the textile industry and as an electrolyte additive to enhance the stability of lithium-ion batteries.[1][14][16]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Cross-linking of Hyaluronic Acid to Form a Hydrogel

This protocol describes the preparation of a hyaluronic acid (HA) hydrogel cross-linked with this compound.

Materials:

-

Hyaluronic acid (HA)

-

0.2 M Sodium hydroxide (NaOH) solution

-

This compound (DVS)

-

Phosphate buffer (pH 7.4)

Procedure:

-

Dissolve hyaluronic acid in 0.2 M NaOH solution to the desired concentration (e.g., 2% w/v) and stir for approximately one hour at room temperature to ensure complete dissolution.[3][9]

-

Add this compound to the HA solution. The mass ratio of HA to DVS can be varied to control the degree of cross-linking (e.g., 4:1).[3]

-

Mix the solution vigorously using a vortex mixer and then incubate at a controlled temperature (e.g., 45°C) for one hour to allow the cross-linking reaction to proceed.[3]

-

After the hydrogel has formed, purify it by dialysis against a phosphate buffer to remove unreacted DVS and to neutralize the pH.[3]

Caption: Workflow for Hyaluronic Acid Hydrogel Synthesis using this compound.

Immobilization of Proteins on Agarose Beads

This protocol outlines the activation of agarose beads with this compound and the subsequent immobilization of a protein.

Materials:

-

Agarose beads (e.g., 4% BCL)

-

350 mM this compound in 333 mM sodium carbonate buffer (pH 11.5)

-

Protein solution in a suitable buffer (e.g., 10 mM sodium carbonate at pH 9.0)

-

Blocking agent (e.g., 2 M ethylenediamine)

Procedure:

-

Activation of Agarose Beads:

-

Protein Immobilization:

-

Incubate the activated agarose beads with the protein solution at a specific pH (e.g., pH 9.0) and temperature (e.g., 25°C).[19] The reaction time will depend on the protein and desired immobilization yield.

-

Monitor the immobilization process by measuring the protein concentration in the supernatant over time.

-

-

Blocking of Residual Reactive Groups:

-

After protein immobilization, wash the beads to remove unbound protein.

-

Incubate the beads with a blocking agent, such as ethylenediamine, to quench any remaining vinyl sulfone groups.[19]

-

Wash the beads extensively with buffer to remove the blocking agent.

-

Caption: Workflow for Protein Immobilization on this compound-Activated Agarose Beads.

Biological Effects and Signaling Pathways

Recent studies have begun to elucidate the molecular toxicology of this compound. As an oxidative metabolite of sulfur mustard, DVS has been shown to be more toxic than its parent compound in certain cell lines.[14]

A key finding is that this compound can induce a form of programmed cell death called pyroptosis in human hepatocellular carcinoma cells (HepG2).[10][14] This process is independent of caspases but is dependent on the generation of large amounts of reactive oxygen species (ROS) and the subsequent activation of gasdermin D (GSDMD).[10][14]

The proposed signaling pathway is as follows:

-

Exposure to this compound leads to a significant increase in intracellular ROS, causing severe oxidative stress.

-

This oxidative stress triggers the cleavage of gasdermin D (GSDMD).

-

The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the cell membrane, forming pores.

-

These pores disrupt the cell's osmotic balance, leading to cell swelling, lysis, and the release of pro-inflammatory contents, characteristic of pyroptosis.

References

- 1. scielo.br [scielo.br]

- 2. ES2636998T3 - Cross-linking method of hyaluronic acid with this compound - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. Conjugation to preactivated proteins using divinylsulfone and iodoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20130338100A1 - Method of Cross-Linking Hyaluronic Acid with Divinylsulfone - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Conjugation to preactivated proteins using divinylsulfone and iodoacetic acid. | Sigma-Aldrich [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Divinylsulphone-activated agarose. Formation of stable and non-leaking affinity matrices by immobilization of immunoglobulins and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Trapping of Thiol Terminated Acrylate Polymers with this compound to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docta.ucm.es [docta.ucm.es]

An In-depth Technical Guide to the Solubility of Divinyl Sulfone in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of divinyl sulfone (DVS), a crucial homobifunctional crosslinking agent. Understanding the solubility of DVS in various solvent systems is paramount for its effective application in bioconjugation, hydrogel formation, and the synthesis of therapeutic agents. This document consolidates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates a key reaction pathway.

Quantitative and Qualitative Solubility Data

The solubility of this compound is a critical parameter for its handling, reaction setup, and purification. Below is a summary of its solubility in water and a range of common organic solvents.

Aqueous Solubility:

This compound exhibits high solubility in water. Multiple sources indicate a solubility of at least 10 g/100 mL at or near room temperature.[1][2][3][4] One source suggests it is miscible with water, implying solubility in all proportions.[5] However, another source describes its water solubility as limited to 0.5 g/L at 20°C.[6] Given the preponderance of data indicating high solubility, the lower value may be an outlier or refer to specific experimental conditions. It is recommended that users verify the solubility for their specific application and conditions.

Organic Solvent Solubility:

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some specific data points are available. DVS is generally described as being miscible with polar organic solvents.[6]

| Solvent Category | Solvent | Solubility | Citation(s) |

| Aqueous | Water | >=10 g/100 mL at 17 °C | [1][2][3][4] |

| Miscible | [5] | ||

| Limited (0.5 g/L at 20°C) | [6] | ||

| Alcohols | Methanol | Soluble | |

| Ethanol | Soluble | ||

| Ketones | Acetone | Soluble | |

| Ethers | Tetrahydrofuran (THF) | Data not available | |

| Esters | Ethyl Acetate | Slightly Soluble | [1][3][4] |

| Amides | Dimethylformamide (DMF) | Miscible | [7] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [1][3][4] |

| Halogenated | Chloroform | Soluble | [1][3][4] |

| Dichloromethane | Data not available | ||

| Aromatics | Toluene | Data not available | |

| Alkanes | Hexane | Data not available |

Note: "Soluble" indicates that the substance dissolves to a significant extent, but a precise quantitative value is not available. Further experimental determination is recommended for specific applications.

Experimental Protocol: Determination of this compound Solubility

The following is a generalized experimental protocol for the quantitative determination of this compound solubility in a given solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and DVS)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a pre-validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the determined concentration of the saturated solution. This can be converted to various units as required (e.g., g/100 mL, mg/mL, mol/L).

-

Experimental Workflow for Solubility Determination:

Caption: Workflow for determining this compound solubility.

Key Chemical Reactivity: Michael Addition

This compound is a highly reactive molecule due to the presence of two electron-deficient vinyl groups. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity is the basis for its widespread use as a crosslinking agent in biological and pharmaceutical applications.

Reaction with Biological Nucleophiles:

In drug development and bioconjugation, the most relevant nucleophiles are the side chains of amino acids, particularly the thiol group of cysteine and the primary amine of lysine.

-

Reaction with Thiols (Cysteine): The reaction with thiols is particularly efficient and proceeds rapidly under mild conditions to form a stable thioether bond.

-

Reaction with Amines (Lysine): Primary and secondary amines also react with this compound, though the reaction conditions may influence the rate and specificity.

The dual vinyl groups allow for crosslinking by reacting with two nucleophilic groups, either on the same molecule or on different molecules, leading to the formation of hydrogels or protein conjugates.

Generalized Michael Addition Pathway:

Caption: Michael addition of nucleophiles to this compound.

References

- 1. This compound CAS#: 77-77-0 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Divinyl sulphone CAS#: 77-77-0 [amp.chemicalbook.com]

- 4. Divinyl sulphone CAS#: 77-77-0 [m.chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]

Divinyl Sulfone: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinyl sulfone (DVS) is a highly reactive bifunctional Michael acceptor, widely utilized as a cross-linking agent in polymer chemistry, bioconjugation, and the development of drug delivery systems.[1] Its utility stems from the two electron-deficient vinyl groups that readily react with a variety of nucleophiles.[2][3] However, this high reactivity also necessitates careful consideration of its stability and storage conditions to ensure its integrity and performance in research and development. This guide provides an in-depth technical overview of the stability of this compound, including its degradation pathways, factors influencing its stability, and recommended storage and handling procedures.

Chemical Stability and Reactivity

This compound's stability is intrinsically linked to its chemical reactivity. The primary routes of degradation involve polymerization and reactions with nucleophiles, including water.

Polymerization

This compound can undergo polymerization, particularly at room temperature or when exposed to heat or light.[4] This process is typically inhibited by the addition of stabilizers, with hydroquinone being a common choice.[1] The presence of an adequate amount of stabilizer is crucial for maintaining the monomeric form of DVS during storage.[4]

Reactivity with Nucleophiles

The vinyl groups of DVS are highly susceptible to nucleophilic attack, a characteristic exploited in many of its applications.[2] This reactivity, however, also represents a stability concern.

-

Amines, Thiols, and Alcohols: DVS readily reacts with primary and secondary amines, thiols, and alcohols via a Michael addition mechanism.[3][5] This reactivity is pH-dependent, with reactions involving hydroxyl groups typically occurring under alkaline conditions (pH > 9).[6] The high reactivity with thiols makes DVS a useful tool for bioconjugation to cysteine residues in proteins.[7]

A proposed reaction pathway for the Michael addition of a nucleophile to this compound is depicted below.

Caption: Michael addition of a nucleophile to this compound.

Thermal Stability

Information on the thermal decomposition of pure this compound is limited. However, studies on polymers cross-linked with this compound indicate that thermal degradation begins at approximately 330°C.[2] The decomposition of these polymers releases carbon dioxide (CO₂), carbon monoxide (CO), sulfur dioxide (SO₂), methane (CH₄), and ethene.[2] It is also reported that heating this compound or its contact with acid or acid fumes can lead to the emission of highly toxic sulfur oxide (SOx) fumes.[1][9]

Recommended Storage and Handling

Proper storage and handling are critical to prevent the degradation of this compound. The following recommendations are based on safety data sheets and supplier information.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C (36-46°F)[4] | To minimize polymerization and other degradation reactions. |

| Container | Tightly sealed original container | To prevent contamination and exposure to moisture and air. |

| Environment | Dry, cool, and well-ventilated area[4] | To prevent hydrolysis and ensure a safe storage environment. |

| Light Exposure | Protect from light | To prevent light-induced polymerization. |

| Inert Atmosphere | Not explicitly required, but beneficial | To minimize oxidation, although the primary concern is polymerization. |

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should be stored away from the following materials:

-

Strong Bases: Can catalyze polymerization and other reactions.

-

Strong Acids: Can lead to vigorous reactions and the release of toxic fumes.[1]

-

Alcohols: Can act as nucleophiles, leading to addition reactions.

-

Oxidizing Agents: Can cause vigorous and potentially explosive reactions.[9]

Handling Precautions

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[4]

-

Avoid contact with skin, eyes, and clothing. This compound is toxic and can cause severe burns.[9]

-

Prevent inhalation of vapors, which can be irritating and harmful.[9]

-

Keep away from sources of ignition as it is combustible.[9]

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific laboratory capabilities and the intended application.

General Workflow for Stability Testing

Caption: A general workflow for assessing the stability of this compound.

Protocol for Assessing Thermal Stability

Objective: To determine the rate of degradation of this compound at elevated temperatures.

Materials:

-

This compound, stabilized

-

Inert, sealed vials (e.g., amber glass ampules)

-

Oven or stability chamber capable of maintaining constant temperature (e.g., 40°C, 60°C)

-

Analytical balance

-

HPLC or GC system with a suitable column and detector for quantifying DVS[4]

Procedure:

-

Accurately weigh a known amount of this compound into several inert vials.

-

If desired, flush the vials with an inert gas (e.g., nitrogen or argon) before sealing to create an inert atmosphere.

-

Place the sealed vials in a temperature-controlled oven or stability chamber.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove a set of vials from the chamber.

-

Allow the vials to cool to room temperature.

-

Carefully open the vials and dissolve the contents in a suitable solvent to a known concentration.

-

Analyze the samples by a validated HPLC or GC method to determine the concentration of remaining this compound.

-

Plot the concentration of this compound versus time for each temperature and determine the degradation rate.

Protocol for Assessing Hydrolytic Stability

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound, stabilized

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Sealed, inert vials

-

Constant temperature bath or incubator

-

HPLC system with a suitable column and detector[4]

Procedure:

-

Prepare solutions of this compound at a known concentration in each of the pH buffers.

-

Transfer the solutions to sealed, inert vials.

-

Place the vials in a constant temperature bath (e.g., 25°C or 40°C).

-

At specified time points, withdraw an aliquot from each vial.

-

Immediately analyze the aliquots by a validated HPLC method to quantify the amount of this compound remaining.

-

Plot the concentration of this compound against time for each pH to assess the hydrolytic stability.

Conclusion

This compound is a valuable but highly reactive chemical that requires stringent storage and handling procedures to maintain its quality. Its stability is primarily influenced by temperature, light, and the presence of nucleophiles and incompatible materials. Polymerization and nucleophilic addition are the main degradation pathways. By adhering to the recommended storage conditions of refrigeration in tightly sealed containers and by following safe handling practices, researchers can ensure the integrity of this compound for their applications. The provided experimental protocols offer a framework for conducting stability studies to further understand its behavior under specific conditions.

References

- 1. This compound | C4H6O2S | CID 6496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC Determination of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. scielo.br [scielo.br]

- 7. Trapping of Thiol Terminated Acrylate Polymers with this compound to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Water as a monomer: synthesis of an aliphatic polyethersulfone from this compound and water - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02124B [pubs.rsc.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Safe Handling of Divinyl Sulfone in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling divinyl sulfone in a laboratory environment. This compound is a highly reactive and hazardous chemical that requires strict adherence to safety protocols to minimize risks of exposure and injury. This document outlines the health effects, necessary personal protective equipment (PPE), proper handling and storage procedures, emergency protocols, and disposal guidelines.

Understanding the Hazards of this compound

This compound is a severe irritant and corrosive substance that can cause significant harm upon contact with skin, eyes, or the respiratory tract. It is classified as fatal if swallowed or in contact with skin.[1][2] The vapor or mist can cause severe irritation to the respiratory system and may be lethal if inhaled in large quantities.[3] It is also a lachrymator, a substance that causes tearing.[4] Chronic exposure may lead to cumulative health effects.[3]

Health Hazard Summary

| Hazard | Description | Citations |

| Acute Oral Toxicity | Fatal if swallowed. Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage. | [1][2][3] |

| Acute Dermal Toxicity | Very toxic and potentially fatal in contact with skin. It can be absorbed through the skin, leading to systemic effects. | [1][2][3] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. It is a vesicant, meaning it can cause blistering. | [1][3][4] |

| Serious Eye Damage/Irritation | Causes serious eye damage, including severe burns and the risk of blindness. Vapors and mists are also extremely irritating. | [1][2][3][4] |

| Respiratory Irritation | Inhalation of vapors, mists, or fumes can cause severe respiratory tract irritation and damaging effects, potentially leading to chemical pneumonitis and pulmonary edema. | [2][3][5] |

| Carcinogenicity | There is limited evidence of a carcinogenic effect, but not enough data is available for a full assessment. | [3] |

Physicochemical Hazards

This compound is a combustible liquid and may have a slight fire hazard when exposed to heat or flame.[3] It can react vigorously with strong oxidizing agents, and exothermically with both acids and bases.[6] Polymerization can occur slowly at room temperature and may be initiated by catalysts like acids.[3][6]

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate PPE is crucial for the safe handling of this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is required for all operations that may generate vapors or aerosols.[4][7] Local exhaust ventilation is generally necessary.[3]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Citations |

| Eye and Face Protection | Tightly fitting safety goggles are required.[2] A full face shield should be worn in situations with a splash potential. | [3][9] |

| Skin and Body Protection | A chemical-resistant protective suit or overalls should be worn.[3][10] An apron (e.g., PVC) can provide additional protection.[3] Trousers should be worn outside of boots to prevent spills from entering footwear.[3] | |

| Hand Protection | Chemical-resistant gloves are essential. Neoprene or PVC gloves are recommended.[3] The required glove thickness and breakthrough time depend on the duration of contact. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removing them.[3][10] | |

| Respiratory Protection | If there is a risk of overexposure to vapors or aerosols, an approved respirator with a Type A-P filter (for organic vapors and particulates) or equivalent should be worn.[3] In inadequately ventilated areas or during large spills, a self-contained breathing apparatus (SCBA) may be necessary.[6] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols for handling and storage is critical to prevent accidents.

Handling Procedures

-

Avoid all personal contact, including inhalation.[3]

-

Do not get the substance in your eyes, on your skin, or on your clothing.[1][2][4]

-

Wear the appropriate personal protective equipment at all times.[4]

-

Wash hands and face thoroughly after handling.[2]

-

Ensure adequate ventilation and use a chemical fume hood.[4]

-

Do not allow clothing wet with the material to remain in contact with the skin.[3]

Storage Procedures

-

Store in a cool, dry, and well-ventilated area.[8] Refrigeration at 4°C is recommended.[3]

-

Store in a designated corrosives area.[8]

-

Keep locked up or in an area accessible only to qualified and authorized personnel.[2]

-

Store in original, lined metal or plastic containers.[3]

-

Incompatible Materials: Keep away from strong bases, acids, alcohols, and oxidizing agents.[4][6]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol | Citations |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Ensure complete irrigation by occasionally lifting the upper and lower lids. Seek immediate medical attention. | [1][3][4] |

| Skin Contact | Immediately flush the body and clothes with large amounts of water, using a safety shower if available. Quickly remove all contaminated clothing, including footwear. Wash the affected area with plenty of soap and water. Seek immediate medical attention. | [1][3][6] |

| Inhalation | Remove the person from the contaminated area to fresh air. Lay the patient down and keep them warm and rested. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. Symptoms of lung edema may be delayed. | [1][3][4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention. | [1][4] |

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate the immediate area.

-

Remove all ignition sources.[3]

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with inert material (e.g., absorbent paper, vermiculite, or sand).[6]

-

Collect the absorbed material into a suitable, closed container for disposal.[6]

-

Clean the spill area with a soap and water solution.[6]

-

Ventilate the area.

-

-

Major Spills:

Waste Disposal

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

-

Dispose of waste in accordance with local, state, and federal regulations.[4]

-

Waste should be placed in approved, labeled containers.[1]

-

Do not empty into drains or release into the environment.[1]

-

Contaminated packaging should be handled in the same manner as the substance itself.[1][4]

Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Hierarchy of controls for managing this compound risks.

Caption: Workflow for responding to a this compound exposure or spill.

References

- 1. chemos.de [chemos.de]

- 2. merckmillipore.com [merckmillipore.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. JoDrugs. This compound [jodrugs.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. Welcome to PSEP! [core.psep.cce.cornell.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reaction of Divinyl Sulfone with Primary Amines and Thiols

This compound (DVS) is a homobifunctional crosslinking agent widely utilized in polymer chemistry, bioconjugation, and the development of drug delivery systems.[1][2] Its utility stems from the two highly reactive vinyl groups attached to a central sulfone moiety, which are susceptible to Michael addition reactions with various nucleophiles.[2] This guide provides a detailed technical overview of the reaction of this compound with primary amines and thiols, focusing on the underlying chemistry, reaction kinetics, and practical applications.

Core Reaction Mechanisms